molecular formula C18H20N4O2 B1227393 N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide

N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide

Cat. No. B1227393
M. Wt: 324.4 g/mol
InChI Key: NMMJDUGVQCXDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide is a pyridinecarboxamide.

Scientific Research Applications

Hydrogen Bonding in Enaminones

The research by Kubicki, Bassyouni, and Codding (2000) explores the crystal structures of various anticonvulsant enaminones, including compounds structurally related to N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide. They highlight the significance of hydrogen bonding in these structures, particularly the intramolecular C–H⋯N(pyridinyl) hydrogen bond, which is crucial for the stability of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Computational Studies

Jayarajan et al. (2019) conducted experimental and computational studies on compounds including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide. This study provided insights into the synthesis process and non-linear optical (NLO) properties, which are important for various scientific applications such as material sciences and pharmaceutical research (Jayarajan et al., 2019).

Antimicrobial and Antifungal Applications

El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide as antibacterial and antifungal agents. Their research highlights the potential of such compounds in combating various microbial strains, indicating their relevance in the development of new antimicrobial drugs (El-Sehrawi et al., 2015).

Potassium Channel Openers

Brown et al. (1993) investigated the synthesis and biological activities of potassium channel openers derived from related compounds. They found that these compounds have potential as antihypertensive and antianginal agents, demonstrating the importance of this chemical structure in cardiovascular drug research (Brown et al., 1993).

properties

Product Name

N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[6-(cyclohexanecarbonylamino)pyridin-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C18H20N4O2/c23-17(13-6-2-1-3-7-13)22-16-10-9-14(12-20-16)21-18(24)15-8-4-5-11-19-15/h4-5,8-13H,1-3,6-7H2,(H,21,24)(H,20,22,23)

InChI Key

NMMJDUGVQCXDDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(C=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide
Reactant of Route 3
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.